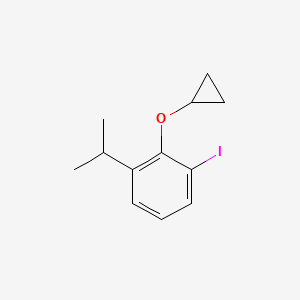
2-Cyclopropoxy-1-iodo-3-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15IO It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a propan-2-yl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 2-cyclopropoxy-3-(propan-2-yl)benzene, using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to ensure selective iodination.
Industrial Production Methods
Industrial production of 2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The cyclopropoxy and propan-2-yl groups can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azides, nitriles, or other substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.
Oxidation and Reduction: Formation of alcohols, ketones, or carboxylic acids, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropoxy-2-iodo-benzene: Similar structure but with different substitution pattern on the benzene ring.
1-Cyclopropoxy-3-iodo-2-(propan-2-yl)benzene: Another isomer with a different arrangement of substituents.
Uniqueness
2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the cyclopropoxy group and the iodine atom on the benzene ring allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C12H15IO |
|---|---|
Peso molecular |
302.15 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-1-iodo-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15IO/c1-8(2)10-4-3-5-11(13)12(10)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
Clave InChI |
QPKRWKCRKGNJOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)I)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















